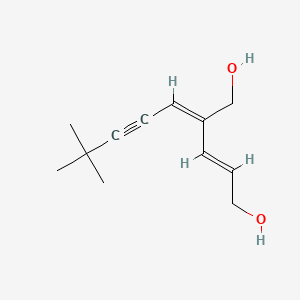

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol is an organic compound characterized by its unique structure, which includes a conjugated diene system and a terminal alkyne group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate through a reaction between 4,4-dimethylpent-2-yne and an appropriate halide under basic conditions.

Conjugated Diene Formation: The alkyne intermediate is then subjected to a series of reactions, including hydroboration-oxidation and Wittig reaction, to form the conjugated diene system.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Análisis De Reacciones Químicas

Types of Reactions

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne and diene systems can be selectively reduced to form saturated or partially saturated derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.

Substitution: Reagents such as alkyl halides and acid chlorides in the presence of a base.

Major Products

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of saturated alcohols or alkanes.

Substitution: Formation of ethers or esters with varying alkyl or acyl groups.

Aplicaciones Científicas De Investigación

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mecanismo De Acción

The mechanism of action of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol: Unique due to its conjugated diene and terminal alkyne groups.

(2E,4E)-4-(4-Methylpent-2-yn-1-yl)pent-2-ene-1,5-diol: Similar structure but with a different substitution pattern.

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)hex-2-ene-1,5-diol: Similar structure with an extended carbon chain.

Actividad Biológica

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol, with the CAS number 1176744-51-6, is a compound of interest in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The compound features a conjugated diene system and an alkyne group that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1176744-51-6 |

The biological activity of this compound is thought to involve interactions with various molecular targets such as enzymes and receptors. The conjugated diene system allows for π–π stacking interactions and hydrogen bonding with biological macromolecules. This can influence enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structural features can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting against cellular damage linked to various diseases.

Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in the treatment of chronic inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound might have anticancer properties. It could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antioxidant Studies : A study on similar alkynes demonstrated significant antioxidant activity in vitro, suggesting potential for use in formulations aimed at reducing oxidative stress .

- Anti-inflammatory Research : Research has shown that compounds with alkyne functionalities can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .

- Anticancer Activity : A recent investigation into structurally related compounds revealed their ability to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .

Propiedades

IUPAC Name |

(E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-ene-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7,13-14H,9-10H2,1-3H3/b7-5+,11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQSVEIZZFKKBK-YXJPLFFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=C(CO)C=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C(/CO)\C=C\CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.